![molecular formula C25H23N5O4 B2432998 methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887881-77-8](/img/new.no-structure.jpg)
methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C25H23N5O4 and its molecular weight is 457.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound with potential biological activities that have sparked interest in medicinal chemistry. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent scientific findings.
The compound has the following chemical characteristics:
- Molecular Formula : C25H23N5O4
- Molecular Weight : 457.5 g/mol
- IUPAC Name : methyl 2-[6-(4-ethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate
Synthesis
The synthesis of this compound involves several steps:
- Preparation of the Imidazo[2,1-f]purine Core : This step includes the formation of the purine structure.
- Introduction of Phenyl Groups : The ethylphenyl and other phenyl groups are added to the core.
- Esterification : The acetate group is introduced to form the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including:
- MDA-MB-231 (breast cancer) : Exhibited significant cytotoxicity with an IC50 ranging from 2.43 to 7.84 μM.
- HepG2 (liver cancer) : Showed an IC50 between 4.98 and 14.65 μM.
These results suggest that this compound may act as a microtubule-destabilizing agent and induce apoptosis in cancer cells by enhancing caspase activity at higher concentrations (10 μM) .
The mechanism by which this compound exerts its biological effects involves:
- Binding to Specific Targets : Interaction with cellular enzymes and receptors that modulate signaling pathways.
- Induction of Apoptosis : Morphological changes in cancer cells and increased caspase activity indicate that it promotes programmed cell death.
- Microtubule Disruption : The compound interferes with microtubule assembly, which is crucial for cell division and proliferation .
Data Tables
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MDA-MB-231 | 2.43 - 7.84 | Microtubule destabilization |
HepG2 | 4.98 - 14.65 | Apoptosis induction |
Case Studies
Several studies have been conducted to evaluate the compound's efficacy:
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is C24H22N6O3, with a molecular weight of approximately 442.5 g/mol. The structure features an imidazo[2,1-f]purine core, which is significant for its biological activity. The presence of the ethylphenyl group and the dioxo substituents enhances its interaction with biological targets.
Pharmacological Applications
-
Antitumor Activity
- Research indicates that compounds similar to methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate exhibit antitumor properties. Studies have shown that derivatives of imidazo[2,1-f]purines can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
- Adenosine Receptor Modulation
- Neuroprotective Effects
Biochemical Applications
-
Enzyme Inhibition
- The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit phospholipase A2 activity, which is crucial in lipid metabolism and inflammatory responses .
-
Molecular Interaction Studies
- Advanced studies using molecular docking techniques have shown that this compound can effectively bind to various protein targets. This binding affinity is essential for understanding its mechanism of action at the molecular level .
Case Studies
Properties
CAS No. |
887881-77-8 |
---|---|
Molecular Formula |
C25H23N5O4 |
Molecular Weight |
457.49 |
IUPAC Name |
methyl 2-[6-(4-ethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H23N5O4/c1-4-16-10-12-18(13-11-16)30-19(17-8-6-5-7-9-17)14-28-21-22(26-24(28)30)27(2)25(33)29(23(21)32)15-20(31)34-3/h5-14H,4,15H2,1-3H3 |
InChI Key |
SBVQCBDMEDUPLI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.